N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide
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Overview
Description
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide is a complex organic compound with the molecular formula C19H23N3O5S2 This compound is characterized by the presence of sulfonamide groups, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps. One efficient method involves the reaction of 4-aminobenzenesulfonamide with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with another equivalent of 4-aminobenzenesulfonamide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide groups can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two sulfonamide groups and a cyclohexane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h6-14,22H,1-5H2,(H,21,23)(H2,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQVCAJBSJSYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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